molecular formula C9H10ClNO3 B8028026 1-Chloro-2-nitro-4-propoxybenzene

1-Chloro-2-nitro-4-propoxybenzene

Cat. No.: B8028026
M. Wt: 215.63 g/mol
InChI Key: PVKROJFIAFBJIR-UHFFFAOYSA-N
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Description

1-Chloro-2-nitro-4-propoxybenzene (CAS: 1862633-76-8) is a substituted aromatic compound featuring a benzene ring with three functional groups: a chlorine atom at position 1, a nitro group at position 2, and a propoxy group (-OCH₂CH₂CH₃) at position 2. Its molecular formula is C₉H₉ClNO₃, with a molecular weight of 229.63 g/mol. The compound is synthesized at 95% purity, as noted in commercial catalogs . The propoxy group provides moderate lipophilicity compared to shorter alkoxy chains (e.g., ethoxy) or branched alternatives (e.g., isopropoxy), influencing solubility and reactivity in organic reactions. The nitro and chloro groups are strong electron-withdrawing substituents, directing electrophilic substitution reactions to specific positions on the aromatic ring.

Properties

IUPAC Name

1-chloro-2-nitro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKROJFIAFBJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Chloro-2-nitro-4-propoxybenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-4-propoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods often involve similar nitration reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Chloro-2-nitro-4-propoxybenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2-amino-4-propoxybenzene, while oxidation of the propoxy group results in 1-chloro-2-nitro-4-carboxybenzene .

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity and Solubility

  • Allyloxy vs. Propoxy : The allyloxy group in 1-(allyloxy)-4-chloro-2-nitrobenzene (CAS: 100246-31-9) enhances reactivity due to the unsaturated bond, enabling participation in Diels-Alder or click chemistry . However, the linear propoxy chain in the target compound offers better thermal stability.
  • Ethoxy vs.
  • Branched vs. Linear Alkoxy : The isopropoxy group in 1-chloro-2-nitro-4-(propan-2-yloxy)benzene introduces steric hindrance, which may slow down nucleophilic aromatic substitution reactions relative to the linear propoxy analogue .

(b) Electronic Effects

  • The nitro group at position 2 in all compounds strongly deactivates the ring, directing further substitutions to meta positions.

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